molecular formula C24H30N2O5 B1633360 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester CAS No. 94202-58-1

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester

Cat. No.: B1633360
CAS No.: 94202-58-1
M. Wt: 426.5 g/mol
InChI Key: QRVYORSLWSKRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester is a complex organic compound with the molecular formula C23H28N2O5. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester typically involves multiple steps. One common method involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by coupling reactions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .

Scientific Research Applications

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds, particularly in the synthesis of protease inhibitors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate
  • Methyl (2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate

Uniqueness

2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its ability to act as both a substrate and inhibitor in enzymatic reactions makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-24(2,3)31-23(29)26-19(15-17-11-7-5-8-12-17)21(27)25-20(22(28)30-4)16-18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3,(H,25,27)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYORSLWSKRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80916094
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80916094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94202-58-1, 15215-74-4
Record name NSC343955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC194644
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80916094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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